

# CPI703: A Technical Guide to a CBP/p300 Bromodomain Inhibitor

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Compound of Interest		
Compound Name:	CPI703	
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## Introduction

The CREB-binding protein (CBP) and its paralog, p300, are histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1] Their bromodomains recognize acetylated lysine residues on histones and other proteins, a key step in the assembly of transcriptional machinery at promoters and enhancers. Dysregulation of CBP/p300 activity is implicated in a variety of diseases, including cancer, making their bromodomains attractive therapeutic targets.

**CPI703** is a small molecule inhibitor that targets the bromodomains of CBP and p300. By competitively binding to the acetyl-lysine binding pocket, **CPI703** disrupts the interaction of CBP/p300 with chromatin, leading to the modulation of gene expression. This guide provides a comprehensive technical overview of **CPI703**, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

## **Core Mechanism of Action**

**CPI703** acts as a competitive inhibitor of the CBP/p300 bromodomains. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues, which are key post-translational modifications on histone tails and other proteins. This recognition is a crucial step in chromatin remodeling and the recruitment of the transcriptional machinery to specific gene loci.





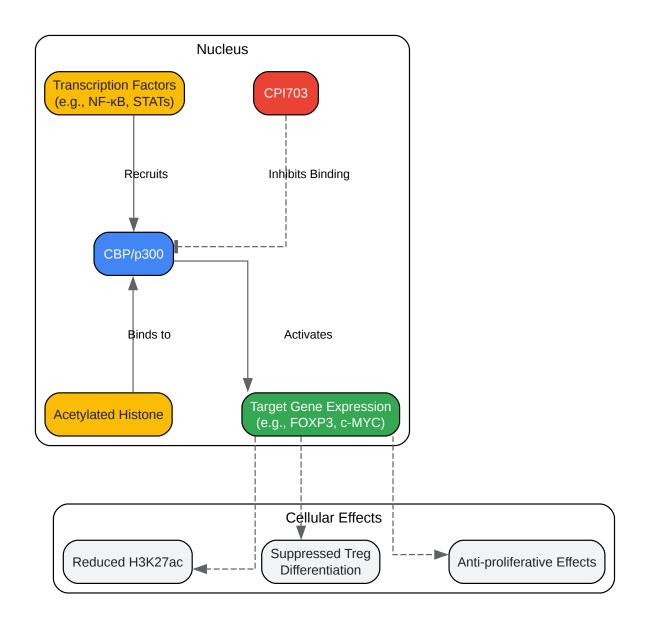


By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, **CPI703** prevents its engagement with acetylated histones. This leads to a reduction in the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[1] The downstream consequence is the transcriptional repression of CBP/p300 target genes, including key oncogenes and factors involved in immune regulation.[1]

## **Signaling Pathway Inhibition**

The inhibition of CBP/p300 bromodomains by **CPI703** has been shown to impact critical signaling pathways involved in cell proliferation, differentiation, and survival. One key pathway affected is the regulation of T-regulatory cells (Tregs), which play a role in immune suppression. **CPI703** has been demonstrated to reduce the transcription of FOXP3, a master regulator of Treg development and function.[1]





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Mechanism of CPI703 Action.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **CPI703** and other representative CBP/p300 bromodomain inhibitors for comparative purposes.



Compound	Target	Assay Type	IC50 (μM)	Cellular EC50 (µM)	Reference
CPI703	CBP Bromodomai n	Biochemical	0.47	2.1	[1]
CPI644	CBP Bromodomai n	Biochemical	0.18	0.53	[1]
SGC-CBP30	CBP/p300	TR-FRET	0.021 (CBP)	0.28 (NanoBRET)	[2]
GNE-781	СВР	TR-FRET	0.00094	0.0062 (BRET)	[2]

# **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the evaluation and comparison of CBP/p300 inhibitors. Below are representative protocols for assays commonly used in the characterization of compounds like **CPI703**.

# Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a test compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Workflow Diagram:





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#### TR-FRET Assay Workflow.

#### Protocol:

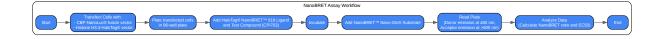
- Reagent Preparation:
  - o Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
  - Prepare serial dilutions of CPI703 in DMSO, then dilute in assay buffer.
  - Prepare a solution containing GST-tagged CBP bromodomain and a biotinylated histone
    H4 acetylated at lysine 16 (H4K16ac) peptide in assay buffer.
- Assay Procedure:
  - In a 384-well plate, add the test compound solution.
  - Add the CBP bromodomain and histone peptide solution to all wells.
  - Incubate at room temperature for 30 minutes.
  - Add a solution containing Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC) to all wells.
  - Incubate at room temperature for 60 minutes in the dark.
- Data Acquisition and Analysis:
  - Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of
    320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
  - The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) \* 10,000.
  - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



## Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the engagement of CPI703 with the CBP bromodomain in living cells.

Workflow Diagram:



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NanoBRET Assay Workflow.

#### Protocol:

- Cell Preparation:
  - Co-transfect HEK293 cells with plasmids encoding for CBP bromodomain fused to NanoLuc® luciferase and Histone H3.3 fused to HaloTag®.
  - After 24 hours, harvest and plate the transfected cells in a 96-well plate.
- · Assay Procedure:
  - Prepare serial dilutions of CPI703.
  - Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the addition of the CPI703 dilutions.
  - Incubate the plate at 37°C in a CO2 incubator for 2 hours.
  - Add the NanoBRET™ Nano-Glo® Substrate to all wells.
- Data Acquisition and Analysis:



- Read the plate on a luminometer equipped with filters for donor emission (460 nm) and acceptor emission (>600 nm).
- Calculate the corrected NanoBRET ratio by subtracting the background signal (cells with no HaloTag® ligand) from the experimental signal and then dividing the acceptor emission by the donor emission.
- Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.

## Conclusion

CPI703 is a valuable chemical probe for studying the biological functions of CBP/p300 bromodomains. Its ability to inhibit the interaction of these key epigenetic regulators with chromatin provides a powerful tool for dissecting their roles in gene transcription and cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and oncology. Further investigation into the selectivity, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties of CPI703 and related compounds will be crucial for advancing this class of inhibitors towards clinical applications.

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## References

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- 2. selleckchem.com [selleckchem.com]
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